Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-16(18(23)25-11-13-5-3-2-4-6-13)17(22-19(24)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSJQLLQODAIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₅ClN₂O₃
- Molecular Weight: 294.73 g/mol
- CAS Number: 5948-71-0
The compound features a tetrahydropyrimidine ring with a benzyl group and a chlorophenyl substituent, contributing to its unique reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance:
- Study Findings: A study evaluated the cytotoxic effects of related tetrahydropyrimidines against various cancer cell lines. The results demonstrated that these compounds can induce apoptosis in tumor cells through the modulation of key signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Mechanism of Action: It is hypothesized that this compound may inhibit enzymes involved in metabolic pathways critical for cancer cell growth. Specifically, it could act on enzymes like fatty acid synthase (FASN), which is crucial for lipid biosynthesis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A specific case study explored the effects of related compounds on human breast cancer cells. The study found that treatment with these tetrahydropyrimidines resulted in significant reductions in cell viability and induced apoptotic markers such as caspase activation and PARP cleavage. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Modulation: By inhibiting key enzymes involved in metabolic processes, the compound can disrupt the energy supply to rapidly dividing cancer cells.
- Signal Transduction Pathways: The compound may interfere with various signaling pathways that regulate cell cycle progression and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
